

CAS number and chemical identifiers for 1,1-Dibromoformaldoxime

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Compound of Interest

Compound Name: 1,1-Dibromoformaldoxime

Cat. No.: B047391

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An In-depth Technical Guide to 1,1-Dibromoformaldoxime

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **1,1-Dibromoformaldoxime**, a key reagent in synthetic organic chemistry. It covers its chemical identity, properties, synthesis, and significant applications, particularly in the construction of heterocyclic compounds vital to medicinal chemistry and drug development.

Chemical Identifiers and Properties

1,1-Dibromoformaldoxime is a halogenated oxime derivative recognized for its utility as a reactive intermediate in organic synthesis.[1][2] Its unique structure, featuring two bromine atoms and an oxime functional group, dictates its reactivity and applications.[3]

Below is a summary of its key chemical identifiers and physicochemical properties.



Identifier Type	Value
CAS Number	74213-24-4[1][3][4][5][6][7]
IUPAC Name	N-(dibromomethylidene)hydroxylamine[3][4][8]
Synonyms	Dibromoformaldoxime, Hydroxy-carbonimidic Dibromide[1][3][4]
Molecular Formula	CHBr ₂ NO[1][3][4][5]
Molecular Weight	202.83 g/mol [1][3][4][5]
Appearance	White to pale yellow crystalline powder[2][4]
Melting Point	65-82°C (with decomposition)[2][4][6]
Boiling Point	230.0 ± 23.0 °C (Predicted)[6]
Density	$2.70 \pm 0.1 \text{ g/cm}^3 \text{ (Predicted)[6]}$
InChI	InChI=1S/CHBr2NO/c2-1(3)4-5/h5H[3][5][8]
InChI Key	AWBKQZSYNWLCMW-UHFFFAOYSA-N[3][4] [5][8]
SMILES	C(=NO)(Br)Br[3]
Canonical SMILES	C(=NO)(Br)Br[3]

Synthesis and Experimental Protocols

The synthesis of **1,1-Dibromoformaldoxime** is well-documented, typically involving the formation of an oxime intermediate followed by halogenation.[4] Recent advancements have focused on developing safer and more scalable continuous flow processes due to safety concerns associated with batch production.[3][9]

General Laboratory Synthesis Protocol

A common and established method for synthesizing **1,1-Dibromoformaldoxime** involves the reaction of glyoxylic acid with hydroxylamine, followed by oxidative bromination.[7]

Step 1: Formation of Hydroxyiminoacetic Acid



- Dissolve glyoxylic acid (10 mmol) in water (50 mL).
- Add hydroxylamine hydrochloride (10 mmol) to the stirred solution.
- Continue stirring the reaction mixture at room temperature for 24 hours to form the intermediate, hydroxyiminoacetic acid.[7]

Step 2: Dibromination

- Slowly add sodium bicarbonate (20 mmol) to the mixture, followed by dichloromethane (60 mL).
- Cool the well-stirred two-phase mixture to 6°C.
- Add bromine (1 mL) dropwise over 20 minutes.
- Continue stirring the reaction mixture for 3 hours after the bromine addition is complete.

Step 3: Work-up and Purification

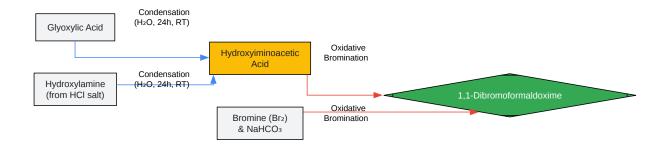
- Separate the organic layer.
- Extract the aqueous layer with dichloromethane (50 mL).
- Combine the organic extracts, dry with magnesium sulfate, filter, and concentrate under reduced pressure.
- Recrystallize the residue from hexane (50 mL) to yield the final product as white crystals.[7]

This protocol has been reported to yield the product with a melting point of 65-66°C.[7]

Synthesis Pathway Diagram

The following diagram illustrates the key steps in the laboratory synthesis of **1,1- Dibromoformaldoxime**.





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Synthesis of **1,1-Dibromoformaldoxime**.

Mechanism of Reactivity: A Precursor to Nitrile Oxides

The primary utility of **1,1-Dibromoformaldoxime** in organic synthesis stems from its role as a stable precursor to the highly reactive intermediate, bromonitrile oxide (BrCNO).[4] This **1,3**-dipole is typically generated in situ through the elimination of hydrogen bromide, a transformation facilitated by a mild base.[4]

Once formed, bromonitrile oxide readily participates in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings.[4]

Key Applications in Heterocyclic Chemistry

1,1-Dibromoformaldoxime is a valuable building block for synthesizing nitrogen-containing heterocyclic compounds, which are prevalent structural motifs in many pharmaceuticals and agrochemicals.[3][4]

[3+2] Cycloaddition Reactions

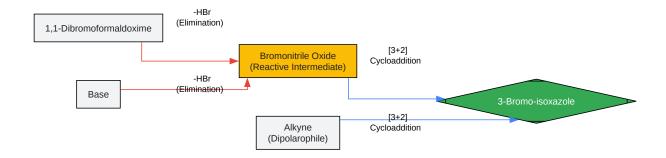
The most notable application is in [3+2] cycloaddition reactions (Huisgen cycloadditions) where the in situ generated bromonitrile oxide reacts with various unsaturated compounds (dipolarophiles).[4]



- Reaction with Alkynes: This reaction yields substituted 3-bromo-isoxazoles, which are important scaffolds in medicinal chemistry.[4][7]
- Reaction with Alkenes: The cycloaddition with alkenes produces 3-bromoisoxazolines, which
 are themselves valuable synthetic intermediates.[4]

Reaction Pathway Diagram

The diagram below outlines the generation of bromonitrile oxide and its subsequent cycloaddition with an alkyne.



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Generation of Bromonitrile Oxide and Cycloaddition.

Safety and Handling

1,1-Dibromoformaldoxime is an organic halogen compound with notable toxicity.[6]

- Hazards: It is irritating to the skin and eyes and may cause respiratory tract irritation upon inhalation.[6]
- Historical Context: The related compound, dichloroformaldoxime, was investigated as a chemical warfare agent, highlighting the potent biological effects that can be associated with this class of compounds.[4]



- Thermal Stability: The compound can undergo violent exothermic decomposition, and thermal analysis has shown rapid pressure increases attributed to gas efflux events starting from 78°C.[9]
- Handling: Appropriate personal protective equipment (PPE) should be used in a wellventilated environment.
- Storage: The compound is hygroscopic and should be stored in a dry, cool place, away from fire and combustibles, under an inert atmosphere at 2-8°C.[2][6]

Users must adhere to local regulations for handling and disposal.[6] In case of exposure, rinse immediately with water and seek medical attention.[6]

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